4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11NO3 It is a derivative of indanone, characterized by the presence of methyl and nitro groups on the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 4,7-dimethyl-2,3-dihydroinden-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under appropriate conditions.
Major Products:
Reduction: 4,7-Dimethyl-6-amino-2,3-dihydroinden-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: Used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
4,7-Dimethyl-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2,3-dihydroinden-1-one: Lacks the methyl groups, which can affect its physical and chemical properties.
Uniqueness: 4,7-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
4,7-dimethyl-6-nitro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-5-9(12(14)15)7(2)11-8(6)3-4-10(11)13/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSZREPFFVGRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.